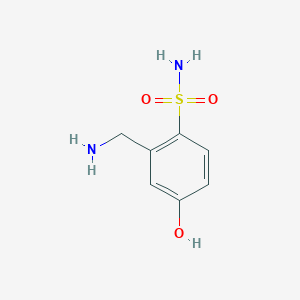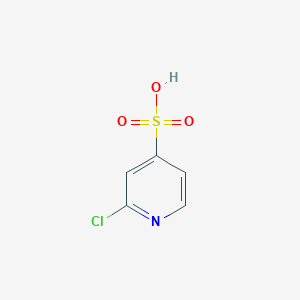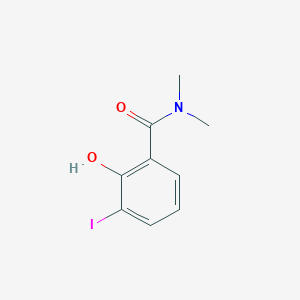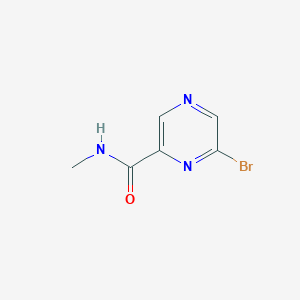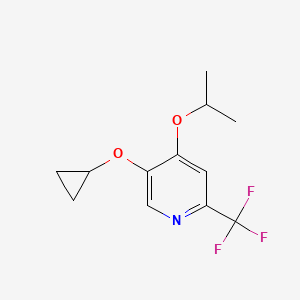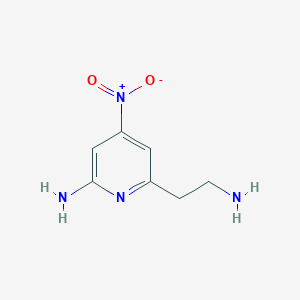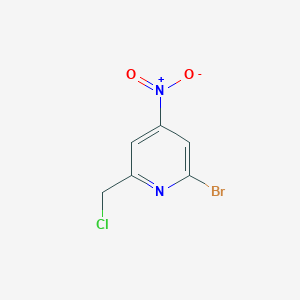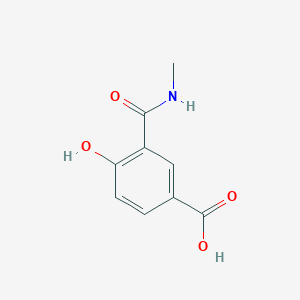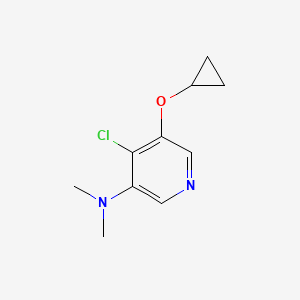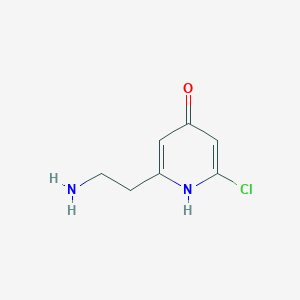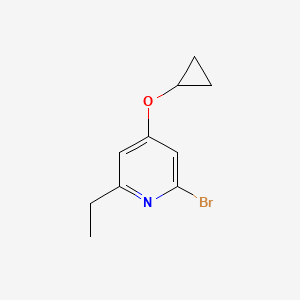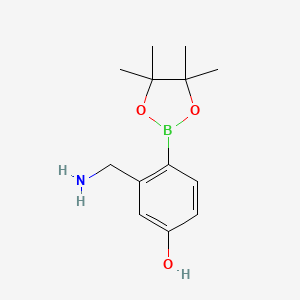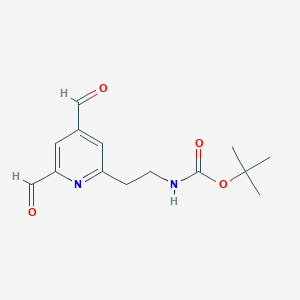
1-Tert-butoxy-3-cyclopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butoxy-3-cyclopropoxybenzene is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound features a benzene ring substituted with tert-butoxy and cyclopropoxy groups, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butoxy-3-cyclopropoxybenzene typically involves the reaction of a benzene derivative with tert-butyl alcohol and cyclopropyl alcohol under specific conditions. One common method involves the use of a flow microreactor system for the direct introduction of the tert-butoxycarbonyl group into the benzene ring . This method is efficient, versatile, and sustainable compared to traditional batch processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale flow microreactor systems to ensure high yield and purity. The use of tert-butyl esters in organic synthesis is well-documented, and similar methods can be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butoxy-3-cyclopropoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Potassium tert-butoxide (KOt-Bu) as a base for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Tert-butoxy-3-cyclopropoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: May be used in the development of pharmaceuticals and drug intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Tert-butoxy-3-cyclopropoxybenzene involves its interaction with various molecular targets and pathways. The tert-butoxy group can act as a protecting group in organic synthesis, while the cyclopropoxy group can influence the compound’s reactivity and stability . The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as nucleophilic substitution and oxidation .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl Ethers: Compounds like tert-butyl ethers of renewable diols (e.g., glycerol and propylene glycol ethers) share similar tert-butoxy groups.
tert-Butyloxycarbonyl-Protected Amino Acids: These compounds also feature tert-butoxy groups and are used in peptide synthesis.
Uniqueness
1-Tert-butoxy-3-cyclopropoxybenzene is unique due to the presence of both tert-butoxy and cyclopropoxy groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)15-12-6-4-5-11(9-12)14-10-7-8-10/h4-6,9-10H,7-8H2,1-3H3 |
InChI Key |
DTROYEMUAPCSAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


